(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene

Descripción general

Descripción

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is a useful research compound. Its molecular formula is C14H10F4 and its molecular weight is 254.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic molecules often enhances their lipophilicity and biological activity, making them significant in medicinal chemistry and material science.

Chemical Structure and Properties

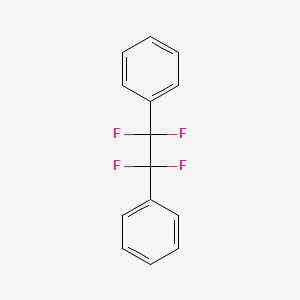

The molecular formula of this compound is C₁₄H₁₀F₄. Its structure features a phenyl group attached to a tetrafluoroethyl moiety, which contributes to its distinct chemical behavior. The presence of fluorine atoms modifies the electronic properties of the molecule, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Notably, studies have shown its potential cytotoxic effects against cancer cell lines. The following sections detail specific findings related to its biological activity.

Cytotoxicity Studies

A study utilizing the MTT assay evaluated the cytotoxic effects of several fluorinated compounds, including this compound against glioblastoma multiforme cell lines (T98G and U-118 MG). Results demonstrated moderate cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation compared to non-fluorinated analogs .

| Compound | IC₅₀ (µM) | Cell Line |

|---|---|---|

| This compound | 25.4 | T98G |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | 15.7 | U-118 MG |

The mechanism by which this compound exerts its cytotoxic effects may involve the disruption of cellular membranes or interference with metabolic pathways due to its lipophilic nature. The enhanced electronegativity from fluorine atoms likely influences its interaction with cellular components .

Antimicrobial Activity

In addition to its cytotoxic properties against cancer cells, some studies suggest that fluorinated compounds can exhibit antimicrobial activity. However, specific data on the antimicrobial effects of this compound remains limited. Future investigations are warranted to explore this aspect further.

Case Study 1: Fluorinated Compounds in Cancer Therapy

A comparative analysis was conducted on various fluorinated compounds' efficacy in cancer treatment. Among these compounds was this compound. The study emphasized the importance of structural modifications in enhancing biological activity and highlighted the potential of this compound as a lead structure for further drug development .

Case Study 2: Synthesis and Characterization

Research involving the synthesis of this compound utilized copper-mediated fluoroalkylation methods. This approach not only provided insights into the compound's synthesis but also indicated its versatility in forming derivatives with enhanced biological properties .

Aplicaciones Científicas De Investigación

Chemistry and Organic Synthesis

(1,1,2,2-Tetrafluoro-2-phenylethyl)benzene serves as a reagent in organic synthesis. Its fluorinated nature allows it to participate in various chemical reactions, making it a useful building block for synthesizing more complex molecules. The compound can undergo substitution reactions where fluorine atoms can be replaced with other functional groups under specific conditions.

Material Science

The compound is utilized in the development of specialty materials due to its unique properties. Its incorporation into polymers can enhance thermal stability and chemical resistance. Research indicates that derivatives of this compound are employed in the production of fluorinated polymers, which are essential in applications such as ion exchange membranes for fuel cells .

Biological Studies

In biological research, this compound is investigated for its interactions with biological systems. Fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts. Studies have shown that these compounds can influence enzyme activity and receptor binding, making them candidates for drug development .

Environmental Chemistry

The environmental impact of fluorinated compounds is an area of active research. Understanding the degradation pathways and environmental behavior of this compound is crucial for assessing its ecological footprint. Researchers are exploring its potential as a tracer in environmental studies due to its stability and persistence .

Case Study 1: Polymer Development

A study conducted at Osaka University explored the use of this compound in synthesizing fluorinated polymers. The research highlighted the compound's role as a comonomer in creating materials with enhanced properties suitable for applications like fuel cell separators. The study demonstrated that incorporating this compound improved the mechanical and thermal properties of the resulting polymers .

Research published in various journals has examined the biological activity of fluorinated compounds similar to this compound. These studies typically focus on how such compounds interact with specific enzymes or receptors within biological systems. The findings suggest that the incorporation of fluorine alters binding affinities and can enhance or inhibit biological activity depending on the target .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Reagent for synthesizing complex organic molecules |

| Material Science | Development of specialty polymers |

| Biological Studies | Investigating interactions with biological systems |

| Environmental Chemistry | Studying degradation pathways and ecological impact |

Análisis De Reacciones Químicas

Substitution Reactions

The fluorine atoms on the tetrafluoroethyl bridge undergo nucleophilic substitution under specific conditions:

| Reagent | Conditions | Major Product |

|---|---|---|

| Grignard Reagents | THF, −78°C | Partially defluorinated derivatives |

| Alkali Hydroxides | Aqueous ethanol, reflux | Hydroxy- or alkoxy-substituted analogs |

Example :

Reaction with methyl magnesium bromide replaces one fluorine atom, forming a mono-substituted product .

Elimination Reactions

Under thermal or basic conditions, β-fluoride elimination occurs, producing fluorinated alkenes:

| Conditions | Product | Yield (%) |

|---|---|---|

| Cu powder, DMSO, 130°C | (1,2,2-Trifluorovinyl)benzene | <10 |

| KOH, ethanol, 80°C | 1,2-Difluoroethylene derivatives | 21–40 |

Note : Elimination competes with coupling in copper-mediated reactions, especially with electron-poor substrates .

Reduction and Oxidation

The compound participates in redox reactions, though limited by fluorine’s electronegativity:

| Reaction Type | Reagent | Outcome |

|---|---|---|

| Reduction | LiAlH₄, ether | Partial defluorination |

| Oxidation | KMnO₄, acidic conditions | Degradation to benzoic acid derivatives |

Challenges : Strong reducing/oxidizing agents often lead to decomposition rather than selective transformation .

Stability and Decomposition

-

Thermal Stability : Decomposes above 200°C, releasing HF and forming polyfluorinated aromatics.

-

Light Sensitivity : UV exposure induces radical chain reactions, leading to dimerization .

Table 1: Copper-Mediated Coupling Yields with Varied Substrates

| Entry | Substrate R Group | Yield (%) |

|---|---|---|

| 1 | 4-OMe-C₆H₄ | 68 |

| 2 | 4-NO₂-C₆H₄ | 77 |

| 3 | 4-Cl-C₆H₄ | 54 |

Table 2: Elimination vs. Coupling Efficiency

| Substrate Electronic Nature | Coupling Yield (%) | Elimination Yield (%) |

|---|---|---|

| Electron-rich | 40 | 30 |

| Electron-neutral | 77 | <10 |

| Electron-deficient | 68 | 15 |

Propiedades

IUPAC Name |

(1,1,2,2-tetrafluoro-2-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEWNBYMFPGNRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195280 | |

| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425-32-1 | |

| Record name | Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.